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Compound of Interest

Compound Name: N-Boc-2-aminophenol

Cat. No.: B049393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N-Boc-2-aminophenol (tert-butyl (2-hydroxyphenyl)carbamate), a valuable intermediate in
organic synthesis and drug discovery. While specific, experimentally-derived spectra for this
exact compound are not readily available in public databases as of this writing, this document
outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics based on its chemical structure and the known
spectroscopic behavior of its constituent functional groups.

Molecular Structure and Properties

o |[UPAC Name: tert-butyl N-(2-hydroxyphenyl)carbamate

Synonyms: N-Boc-2-aminophenol, 2-(tert-Butoxycarbonylamino)phenol

CAS Number: 186663-74-1

Molecular Formula: C11H1sNOs[1]

Molecular Weight: 209.24 g/mol

Spectroscopic Data Summary
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The following tables summarize the anticipated spectroscopic data for N-Boc-2-aminophenol.
These values are predicted based on the analysis of similar structures and general principles of
spectroscopy.

'H NMR (Proton NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for N-Boc-2-aminophenol

Chemical Shift () L . Provisional
Multiplicity Integration .

ppm Assignment
~9.0-10.0 Singlet (broad) 1H Phenolic -OH
~7.5-8.0 Singlet (broad) 1H Amide N-H
~7.0-7.2 Multiplet 2H Aromatic C-H
~6.8-7.0 Multiplet 2H Aromatic C-H
1.52 Singlet 9H Boc -C(CHs)s

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and
concentration. The broadness of the -OH and N-H signals is due to hydrogen bonding and
exchange.

3C NMR (Carbon-13 NMR) Spectroscopy

Table 2: Predicted 13C NMR Spectroscopic Data for N-Boc-2-aminophenol

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b049393?utm_src=pdf-body
https://www.benchchem.com/product/b049393?utm_src=pdf-body
https://www.benchchem.com/product/b049393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Provisional Assignment

~155 Carbonyl C=0 (Boc)

~148 Aromatic C-O

~128 Aromatic C-N

~125 Aromatic C-H

~122 Aromatic C-H

~120 Aromatic C-H

~118 Aromatic C-H

~81 Quaternary Carbon -C(CH?s)s (Boc)
~28 Methyl Carbons -C(CHs)s (Boc)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Boc-2-aminophenol

Wavenumber (cm~—2)

Intensity Assignment

O-H stretch (phenol, hydrogen-

~3400 Strong, Broad

bonded)
~3300 Medium N-H stretch (amide)
~3100 - 3000 Medium Aromatic C-H stretch

] Aliphatic C-H stretch (Boc

~2980 - 2850 Medium

group)
~1700 Strong C=0 stretch (carbamate)
~1600, ~1480 Medium-Strong Aromatic C=C stretches
~1240 Strong C-O stretch (carbamate)
~1160 Strong C-O stretch (phenol)
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Boc-2-aminophenol

miz Interpretation

209 [M]* (Molecular ion)

153 [M - CaHs]* (Loss of isobutylene from Boc
group)

109 [M - Boc]* (Loss of the Boc group)

93 [CeHs0]*

Note: The fragmentation pattern is predicted based on common fragmentation pathways for
Boc-protected amines and phenols.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
N-Boc-2-aminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-2-aminophenol in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClsz, DMSO-ds, or Acetone-ds) in a standard 5
mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons
(-OH and -NH).

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution
spectra.
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o Tune and match the probe for both *H and 3C frequencies.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each carbon. A larger number of scans will be necessary
compared to *H NMR due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid N-Boc-2-aminophenol directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:

o Record a background spectrum of the empty ATR setup. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final
spectrum with a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of N-Boc-2-aminophenol in a suitable volatile
solvent (e.g., methanol, acetonitrile, or dichloromethane).

e Methodology (Electrospray lonization - ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.
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o The sample is nebulized and ionized to create charged droplets.

o As the solvent evaporates, charged molecular ions ([M+H]* or [M-H]~) are released.
o Data Acquisition:

o The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

o The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum.
For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to
provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Boc-2-aminophenol.
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Caption: General workflow for the spectroscopic analysis of N-Boc-2-aminophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. N-Boc-2-aminophenol | C11H15NO3 | CID 4935485 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for N-Boc-2-aminophenol: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049393#spectroscopic-data-for-n-boc-2-
aminophenol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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